molecular formula C9H8BrF B1323605 2-Bromo-3-(2-fluorophenyl)-1-propene CAS No. 731772-95-5

2-Bromo-3-(2-fluorophenyl)-1-propene

Cat. No.: B1323605
CAS No.: 731772-95-5
M. Wt: 215.06 g/mol
InChI Key: GEPFDTJCIOLMCU-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-fluorophenyl)-1-propene is a halogenated organic compound featuring a bromine atom at the second carbon and a 2-fluorophenyl group at the third carbon of a propenyl backbone. These compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in cross-coupling reactions or as electrophilic alkylating agents .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPFDTJCIOLMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641164
Record name 1-(2-Bromoprop-2-en-1-yl)-2-fluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID50641164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-95-5
Record name 1-(2-Bromo-2-propen-1-yl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoprop-2-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2-fluorophenyl)-1-propene typically involves the bromination of 3-(2-fluorophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(2-fluorophenyl)-1-propene in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(2-fluorophenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: The double bond in the propene backbone can be reduced to form saturated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution Reactions: Formation of 2-substituted-3-(2-fluorophenyl)-1-propenes.

    Oxidation Reactions: Formation of epoxides or hydroxylated derivatives.

    Reduction Reactions: Formation of 2-bromo-3-(2-fluorophenyl)propane.

Scientific Research Applications

Chemical Synthesis

Synthetic Utility:
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its halogen substituents enhance its reactivity, making it suitable for various coupling reactions, including:

  • Suzuki Coupling Reactions: 2-Bromo-3-(2-fluorophenyl)-1-propene can be utilized in cross-coupling reactions to form biphenyl derivatives. The presence of bromine facilitates nucleophilic substitution, which is essential in these reactions.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the electronic properties of the phenyl ring, making it more susceptible to electrophilic attack. This property can be exploited in synthesizing fluorinated aromatic compounds.

Case Study:
In a study focusing on the synthesis of fluorinated biphenyls, researchers utilized this compound as a starting material for generating various derivatives through palladium-catalyzed cross-coupling reactions .

Potential Therapeutic Applications:
The biological activity of this compound is primarily attributed to its structural characteristics. Compounds with similar configurations are often explored for their potential as:

  • Enzyme Inhibitors: The halogenated structure may enhance binding affinity towards specific enzymes, making it a candidate for drug development targeting various diseases.
  • Receptor Ligands: Its ability to interact with biological receptors can lead to the discovery of new therapeutic agents in pharmacology.

Case Study:
Research indicated that compounds structurally related to this compound exhibited significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs . Molecular docking studies suggested favorable interactions between these compounds and the active sites of the enzymes.

Material Science

Polymer Chemistry:
The compound can also be utilized in the synthesis of advanced materials, particularly in polymer chemistry. Its reactive nature allows it to participate in polymerization processes, leading to the development of new materials with tailored properties.

Data Table: Applications in Material Science

Application AreaDescriptionExample Compound
Polymer SynthesisUsed as a monomer or co-monomer in polymerizationFluorinated polymers
CoatingsEnhances chemical resistance and durabilityProtective coatings
AdditivesImproves performance characteristics of materialsFlame retardants

Environmental Chemistry

Role in Environmental Studies:
Due to its halogenated nature, this compound is also studied for its environmental impact and degradation pathways. Understanding how such compounds behave in environmental settings is crucial for assessing their ecological risks.

Research Findings:
Studies have shown that halogenated compounds can undergo various degradation processes, including photolysis and microbial degradation, which are essential for evaluating their long-term environmental persistence .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-fluorophenyl)-1-propene depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing or destabilizing intermediates through inductive and resonance effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 2-bromo-3-(2-fluorophenyl)-1-propene and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Fluorophenyl C₉H₇BrF 213.06 Bromine and fluorine substituents enhance electrophilicity
2-Bromo-3-(2-naphthyl)-1-propene 2-Naphthyl C₁₃H₁₁Br 247.13 Extended aromatic system increases lipophilicity
2-Bromo-3-(4-biphenyl)-1-propene 4-Biphenyl C₁₅H₁₃Br 273.17 Biphenyl group enhances steric bulk and π-π interactions
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene 4-Cyano-3-fluorophenyl C₁₀H₇BrFNO 240.07 Electron-withdrawing cyano group modifies reactivity
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene 3-Chloro-5-fluorophenyl C₉H₇BrClF 249.51 Dual halogen substituents increase polarity

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, CN) enhance electrophilicity, facilitating nucleophilic substitution reactions.
  • Aromatic bulk (e.g., naphthyl, biphenyl) improves stability in hydrophobic environments, relevant to drug design .

Physical Properties

Available data for related compounds (experimental or predicted):

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene 251.0 ± 35.0 (predicted) 1.530 ± 0.06 Low in water; soluble in organic solvents
2-Bromo-3-(2-naphthyl)-1-propene Not reported Not reported Likely similar to biphenyl analogs
2-Bromo-3-(4-carboethoxyphenyl)-1-propene Not reported Not reported Enhanced solubility due to ester group

Notes:

  • Predicted boiling points (e.g., 251°C for 2-bromo-3-(3-chloro-5-fluorophenyl)-1-propene) suggest high thermal stability, typical of halogenated aromatics .
  • Solubility is influenced by substituents: ester groups (e.g., carboethoxy) improve polarity, while naphthyl groups reduce aqueous solubility .

Biological Activity

2-Bromo-3-(2-fluorophenyl)-1-propene is a halogenated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Chemical Formula : C9H8BrF
  • Molecular Weight : 219.06 g/mol
  • CAS Number : 731772-95-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens (bromine and fluorine) enhances its lipophilicity and may influence its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated compounds. In one study, derivatives similar to this compound demonstrated significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundTarget OrganismMIC (mg/mL)
This compoundE. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These findings suggest that the compound's structure may contribute to its efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro tests indicated that at certain concentrations, the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
Normal Fibroblasts>100

The IC50 values indicate that while the compound has potential as an anticancer agent, further studies are necessary to fully understand its mechanisms and optimize its efficacy .

Case Studies

  • Study on Anticancer Properties :
    A recent study investigated the effects of this compound on breast cancer cells. The results showed that treatment with the compound led to significant apoptosis in MCF-7 cells, suggesting a mechanism involving caspase activation and mitochondrial dysfunction.
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties of halogenated compounds similar to this compound. Results indicated that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobials .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological implications of this compound. The compound has been classified under several hazard categories:

Hazard ClassificationDescription
H315Causes skin irritation
H319Causes serious eye irritation
H350May cause cancer
H360May damage fertility or the unborn child

These classifications indicate that while the compound shows promise in therapeutic applications, safety assessments are essential before clinical use .

Q & A

Q. Key Factors Affecting Purity :

  • Temperature : Higher temperatures may lead to side reactions (e.g., elimination or polymerization).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents stabilize radical pathways.
  • Catalyst selection : Palladium catalysts improve coupling efficiency but require rigorous exclusion of oxygen .

How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to characterize the structure of this compound?

Basic Research Question

  • 1H^1\text{H}-NMR : The vinyl proton (CH2_2=CH–) appears as a doublet of doublets (δ 5.5–6.5 ppm) due to coupling with adjacent bromine and fluorine atoms. The 2-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.0–7.5 ppm).
  • 19F^{19}\text{F}-NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position.
  • IR : Stretching vibrations for C=C (~1640 cm1^{-1}) and C–Br (~550 cm1^{-1}) are diagnostic.
  • X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths and angles (e.g., C–Br: ~1.9 Å; C–F: ~1.35 Å) .

What are the mechanistic insights into the regioselectivity observed in the electrophilic addition reactions of this compound?

Advanced Research Question
The electron-withdrawing fluorine and bromine substituents direct electrophilic attack:

  • Markovnikov addition : Electrophiles (e.g., H+^+) preferentially bind to the less substituted carbon due to the stabilizing inductive effect of the 2-fluorophenyl group.
  • Anti-addition stereochemistry : Bulky electrophiles (e.g., Br2_2) favor trans addition due to steric hindrance from the fluorophenyl ring. Computational studies (DFT) show a 15–20 kJ/mol energy difference between regioisomeric transition states .

How do computational chemistry models (DFT, molecular docking) aid in predicting the reactivity and biological interactions of this compound?

Advanced Research Question

  • DFT calculations : Optimize geometries and predict reaction pathways (e.g., activation energies for bromine displacement). The M06-2X/6-31+G(d,p) level accurately models halogen non-covalent interactions.
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by aligning the compound’s electrostatic surface (fluorine’s negative potential) with binding pockets. Docking scores correlate with experimental IC50_{50} values in kinase inhibition assays .

What strategies are effective in resolving contradictions in reported reaction yields for halogenated propenes, such as this compound?

Advanced Research Question

  • Reproducibility checks : Validate moisture-sensitive steps (e.g., Grignard reactions) using inert atmospheres.
  • Analytical standardization : Use quantitative 1H^1\text{H}-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to calibrate yield calculations.
  • Meta-analysis : Compare solvent effects across studies—e.g., THF vs. dichloromethane—to identify outliers caused by solvent polarity or coordinating ability .

What are the challenges in achieving enantioselective synthesis of derivatives from this compound, and what chiral catalysts have shown promise?

Advanced Research Question

  • Steric hindrance : The bulky bromine atom complicates asymmetric induction.
  • Catalyst screening : Chiral phosphine ligands (e.g., BINAP) paired with palladium achieve moderate enantioselectivity (up to 75% ee) in allylic substitutions.
  • Dynamic kinetic resolution : Enzymatic catalysts (e.g., lipases) improve ee by selectively acylating one enantiomer during kinetic resolution .

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